(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chemical compound with the molecular formula CHO and a molecular weight of 208.21 g/mol. It is classified as an ester, specifically derived from the acetic acid and 6-hydroxy-2,3-dihydrobenzofuran. This compound is notable for its potential applications in medicinal chemistry, particularly as a synthetic intermediate in drug development.
This compound can be sourced from various chemical suppliers and databases, including ChemicalBook and PubChem, which provide detailed information about its properties and synthesis methods . As an ester, it falls under the category of organic compounds characterized by the presence of a functional group formed from the reaction of an alcohol and a carboxylic acid.
The synthesis of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate typically involves the following steps:
The reaction mechanism involves nucleophilic attack by the alcohol (methanol) on the carbonyl carbon of the acetic acid derivative, leading to the formation of the ester bond. The reaction is typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield .
The molecular structure of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate includes:
The compound's structural representation can be visualized using molecular modeling software or databases like PubChem, where its three-dimensional conformation can be analyzed .
(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate can undergo several chemical reactions:
The stability of this compound under different pH conditions and temperatures is crucial for its application in pharmaceutical formulations. Kinetic studies may be conducted to determine reaction rates and mechanisms .
The mechanism of action for (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is primarily related to its role as a synthetic intermediate in drug development. It has been identified as a precursor for compounds that enhance insulin secretion in a glucose-dependent manner. This action may involve modulation of specific receptors or pathways involved in glucose metabolism .
Relevant data regarding these properties can be found in chemical databases that provide safety data sheets and material safety information .
(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate has potential applications in:
The molecular architecture of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate comprises a planar aromatic system fused to a non-planar oxygen-containing heterocycle. The benzofuran core’s 6-hydroxy group acts as a hydrogen-bond donor/acceptor, enhancing solubility and target binding, while the methyl ester group provides a handle for synthetic modifications. Key structural parameters include:
Table 1: Structural and Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₂O₄ | PubChem [1] |
Molecular Weight | 208.21 g/mol | AiFChem [5] |
SMILES Notation | O=C(OC)C[C@H]1COC2=CC(O)=CC=C12 | ChemicalBook [8] |
Boiling Point | 326.5±42.0 °C (predicted) | Chemsrc [6] |
LogP | 1.25 (predicted) | Chemsrc [6] |
Functionally, the methyl ester serves as a prodrug moiety or synthetic intermediate for carboxylic acid derivatives, while the hydroxy group facilitates derivatization (e.g., etherification, glycosylation). This versatility underpins its utility in constructing G-protein-coupled receptor (GPCR) agonists and enzyme inhibitors [6] [8].
Though not a natural product itself, (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate serves as a synthetic analog of benzofuran derivatives found in plant metabolites. Its design leverages benzofuran’s prevalence in bioactive molecules:
Table 2: Bioactive Derivatives and Synthetic Applications
Derivative/Intermediate | CAS Number | Therapeutic Relevance | Source |
---|---|---|---|
(S)-Enantiomer (TAK-875 precursor) | 1000414-38-9 | GPCR agonist for insulin secretion [2] | BLD Pharm [10] |
(R)-6-Methyl analog | 2825809-78-5 | Enhanced lipophilicity for CNS drugs [3] | BLD Pharm [3] |
(S)-6-Amino analog | 1258399-01-7 | Amine-directed targeting applications [4] | BLD Pharm [4] |
The compound’s synthetic accessibility via asymmetric hydrogenation or enzymatic resolution supports scalable production for structure-activity exploration [6] [8].
Chirality at C3 dictates the pharmacological profile of methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. The (R)-enantiomer exhibits distinct target engagement compared to its (S)-counterpart:
Table 3: Enantiomer-Specific Properties and Commercial Landscape
Parameter | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CAS Number | 1234474-58-8 [5] [8] | 1000414-38-9 [2] [6] |
Price (100 mg) | ~$50 (AiFChem) [5] | $72 (ChemScene) – $650 (Medical Isotopes) [2] |
Key Suppliers | AiFChem, Hefei TNJ Chemical [5] [8] | TRC, Medical Isotopes, BLD Pharm [2] [10] |
Pharmacological Role | Intermediate with optimized activity | Requires chiral purification for use [6] |
The ≈20-fold activity difference between enantiomers in GPCR assays exemplifies the "chiral switch" paradigm, where enantiopure drugs offer enhanced efficacy over racemates [1] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8